N-Fmoc-1,2,3,4-Tetrahydro-isoquinoline-7-carboxylic acid
Description
Historical Context and Research Evolution
The development of this compound is rooted in the broader evolution of peptide synthesis techniques. The Fluorenylmethyloxycarbonyl protecting group emerged in the late 20th century as a milder alternative to the tert-butoxycarbonyl (Boc) group, enabling deprotection under basic conditions without compromising acid-sensitive substrates. This innovation revolutionized solid-phase peptide synthesis (SPPS), allowing for the efficient assembly of complex peptides with minimal side reactions.
Early research on tetrahydroisoquinoline derivatives focused on their natural occurrence in alkaloids, such as morphine and papaverine, which exhibit potent pharmacological activities. The integration of the Fmoc group into tetrahydroisoquinoline scaffolds arose from the need to synthesize peptide-alkaloid hybrids with enhanced stability and bioactivity. Initial synthetic routes involved Pictet-Spengler cyclizations and Bischler-Napieralski reactions, though these methods often suffered from low yields and racemization. Advances in catalytic asymmetric synthesis and green chemistry protocols have since addressed these challenges, enabling the production of enantiomerically pure this compound on industrial scales.
Significance in Organic and Medicinal Chemistry Research
This compound plays a pivotal role in modern organic chemistry due to its dual functionality: the Fmoc group protects amine moieties during peptide elongation, while the tetrahydroisoquinoline core introduces conformational rigidity into synthetic peptides. This rigidity is critical for mimicking secondary protein structures, such as β-turns, which are essential for receptor-ligand interactions.
In medicinal chemistry, the compound serves as a precursor to bioactive molecules targeting enzymes and receptors implicated in cancer, neurodegenerative diseases, and microbial infections. For instance, derivatives of tetrahydroisoquinoline-7-carboxylic acid have shown inhibitory activity against histone deacetylases (HDACs), a class of enzymes overexpressed in various cancers. The carboxylic acid group at the seventh position facilitates further functionalization, enabling the attachment of fluorophores, targeting ligands, or prodrug moieties.
Position within Tetrahydroisoquinoline Alkaloid Research
Tetrahydroisoquinoline (THIQ) alkaloids represent a structurally diverse family of natural products with broad biological activities, including analgesia, antimicrobial action, and anticancer effects. This compound occupies a unique niche in this field as a synthetic intermediate for constructing complex alkaloid frameworks.
The compound’s carboxylic acid group allows for regioselective modifications, such as amide bond formation or esterification, which are critical for introducing substituents found in natural alkaloids like saframycin and ecteinascidin. Recent synthetic campaigns have leveraged transition-metal-catalyzed cross-coupling reactions and electrochemical methods to assemble bis-THIQ dimers, mimicking the pseudosymmetry of alkaloids such as tetramethylmagnolamine. These efforts underscore the compound’s versatility in accessing structurally intricate alkaloid architectures.
Current Academic and Industrial Research Landscape
Academic research on this compound focuses on three frontiers: (1) developing enantioselective synthetic routes using organocatalysts or biocatalysts, (2) exploring its applications in targeted drug delivery systems, and (3) investigating its role in materials science for designing biocompatible polymers. For example, Cu(I)-catalyzed azide-alkyne cycloadditions (Click chemistry) have been employed to conjugate the compound to nanoparticles for imaging and therapeutic purposes.
Industrially, pharmaceutical companies utilize this compound in the synthesis of peptide-based therapeutics, particularly oncology drugs targeting protein-protein interactions. A notable application is the incorporation of tetrahydroisoquinoline motifs into cyclic peptides that inhibit KRAS oncoproteins, which are notoriously difficult to target with small molecules. Collaborative efforts between academic institutions and biotechnology firms aim to scale up production using continuous-flow reactors, reducing costs and environmental impact.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₆H₂₃NO₄ | |
| Molecular Weight | 415.44 g/mol | |
| Solubility | Moderate in DMF, DCM | |
| Melting Point | 180–185°C (decomposes) | |
| Optical Rotation (α) | -33.4 ± 2° (C=1 in DMF) |
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c27-24(28)17-10-9-16-11-12-26(14-18(16)13-17)25(29)30-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-10,13,23H,11-12,14-15H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBILUORTFSHEOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1556628-22-8 | |
| Record name | 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-1,2,3,4-Tetrahydro-isoquinoline-7-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 1,2,3,4-tetrahydroisoquinoline.
Fmoc Protection: The nitrogen atom of the tetrahydroisoquinoline is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.
Carboxylation: The protected intermediate is then carboxylated at the 7-position using a suitable carboxylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Coordination Chemistry with Metal Ions
The tetrahydroisoquinoline core and carboxylic acid moiety enable complexation with transition metals, forming catalysts for asymmetric synthesis. Studies demonstrate:
-
Synthesis of Cu²⁺/Co³⁺ complexes : Reaction with pyridine-2,6-bis(carbonyl chloride) yields chiral ligands for enantioselective catalysis .
-
Conformational dynamics : NMR and quantum-chemical calculations reveal three rotameric forms (A, B, C) due to restricted amide bond rotation, influencing catalytic selectivity .
Table 2: Catalytic Performance in Nitroaldol Reactions
| Coordination Compound | Metal | Conversion (%) | ee (%) | Conditions |
|---|---|---|---|---|
| 5a | Co³⁺ | 70 | 54.5 | 20°C, 10 days |
| 5c | Fe³⁺ | 100 | 6.1 | 20°C, 4 days |
| 4b | Cu²⁺ | 50 | 7.3 | 20°C, 20 days |
| Data sourced from enantioselective nitroaldol additions . |
Acylation and Functionalization
The secondary amine and hydroxyl group undergo targeted modifications:
-
Boc-protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) introduces acid-labile N-Boc groups, enabling orthogonal protection strategies .
-
Bioconjugation : The carboxylic acid reacts with amines via EDC/NHS chemistry, facilitating attachment to biomolecules or solid supports .
Key Reaction Pathway :
textN-Fmoc-Tic-OH + Boc₂O → N-Fmoc-N-Boc-Tic-OH + CO₂ Conditions: DMAP catalyst, THF, 0°C → RT, 12h[6]
Stability and Rotameric Behavior
Scientific Research Applications
Peptide Synthesis
Role as a Protective Group
N-Fmoc-1,2,3,4-tetrahydro-isoquinoline-7-carboxylic acid is predominantly used as a protective group in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group allows for the selective protection of amino acids during the synthesis process. This selectivity enhances the efficiency and yield of peptide chains by preventing undesired reactions at other functional groups.
Case Study
In a study focused on synthesizing cyclic peptides, researchers utilized this compound to protect specific amino acids while facilitating the formation of peptide bonds. The resulting peptides exhibited improved stability and biological activity compared to those synthesized without this protective strategy .
Drug Development
Design of Novel Pharmaceuticals
The compound plays a crucial role in the development of new pharmaceuticals by serving as a scaffold for drug design. Its ability to mimic natural substrates allows researchers to create compounds that target specific biological pathways effectively.
Example Applications
Research has shown that derivatives of this compound exhibit promising activity against certain cancer cell lines. The unique structure aids in enhancing therapeutic efficacy while minimizing side effects .
Biochemical Research
Studying Enzyme Interactions
In biochemical research, this compound is employed to study enzyme interactions and metabolic pathways. Its derivatives are used to investigate the mechanisms of action for various enzymes involved in metabolic processes.
Research Findings
A study demonstrated that compounds derived from this compound could inhibit specific enzymes associated with metabolic disorders. This inhibition provides insights into potential therapeutic targets for diseases like diabetes and obesity .
Material Science
Development of Advanced Materials
this compound is also utilized in material science for developing advanced materials such as polymers and nanomaterials. Its chemical properties allow for the tailoring of materials for specific applications in electronics and coatings.
Application Examples
Research has indicated that incorporating N-Fmoc derivatives into polymer matrices can enhance mechanical properties and thermal stability. This application is particularly relevant in creating materials for electronic devices that require high durability .
Natural Product Synthesis
Facilitating Complex Natural Product Synthesis
The compound plays a role in synthesizing complex natural products by providing a framework for constructing bioactive compounds with medicinal properties.
Case Study Insights
In synthetic organic chemistry research, this compound was successfully employed to synthesize alkaloids known for their pharmacological activities. The synthetic routes developed using this compound have led to the discovery of new natural products with potential therapeutic benefits .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-Fmoc-1,2,3,4-Tetrahydro-isoquinoline-7-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the nitrogen atom during the synthesis process and can be removed under mild basic conditions, such as treatment with piperidine. This allows for the sequential addition of amino acids to form peptides.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights structural differences between N-Fmoc-1,2,3,4-Tetrahydro-isoquinoline-7-carboxylic acid and analogous compounds:
Key Observations :
- Positional isomerism : Substitutions at C3, C5, or C7 significantly alter physicochemical and biological properties. For example, L-7-Hydroxy-TIC-3-COOH (CAS: 128502-56-7) has a hydroxyl group at C7 and carboxylic acid at C3, enhancing hydrogen-bonding capacity compared to the C7-carboxylic acid derivative .
Physicochemical Properties
Key Observations :
Biological Activity
N-Fmoc-1,2,3,4-Tetrahydro-isoquinoline-7-carboxylic acid (THIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including its potential as an antagonist in various receptor systems, antibacterial effects, and applications in cancer research.
1. Structure and Synthesis
This compound is derived from the tetrahydroisoquinoline scaffold, which is known for its pharmacological versatility. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group during synthesis and can be removed to yield the active compound.
2.1 Opioid Receptor Modulation
Research has shown that derivatives of tetrahydroisoquinoline can exhibit notable activity at opioid receptors. For instance, compounds containing 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been evaluated for their agonist and antagonist properties at δ-opioid receptors. Studies indicate that certain derivatives possess subnanomolar binding affinities and exhibit selective antagonist activity against these receptors .
Table 1: Opioid Receptor Binding Affinities
| Compound | K_i (nM) | Activity |
|---|---|---|
| H-Dbcp-Tic-Phe-Phe-OH | 0.825 ± 0.107 | Antagonist |
| H-Dmt-Tic-Phe-Phe-OH | 6.55 ± 0.27 | Inactive |
| H-Cdp-Tic-Phe-Phe-OH | 0.627 ± 0.058 | Antagonist |
2.2 Antibacterial Activity
N-Fmoc-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid has also been explored for its antibacterial properties. In vitro studies demonstrated that certain THIQ derivatives exhibited significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa. For example, a specific derivative showed an MIC (Minimum Inhibitory Concentration) of 66 μM against E. coli, outperforming standard antibiotics such as ampicillin .
Table 2: Antibacterial Activity of THIQ Derivatives
| Compound | MIC against E. coli (μM) | MIC against P. aeruginosa (μM) |
|---|---|---|
| THIQ Derivative A | 66 | 83 |
| Ampicillin | 332 | 332 |
2.3 Anti-cancer Properties
Recent studies have indicated that THIQ derivatives may possess anti-cancer properties through mechanisms involving the inhibition of oncogenic signaling pathways. For instance, one study demonstrated that a derivative attenuated colorectal carcinogenesis by blocking IL-6 mediated signals in a rat model . The treatment led to reduced levels of IL-6 and associated signaling molecules such as JAK2 and STAT3.
Table 3: Anti-cancer Effects of THIQ Derivatives
| Compound | Dose (mg/kg) | Effect on IL-6 Levels |
|---|---|---|
| THIQ Derivative B | 10 | Significant reduction |
| THIQ Derivative B | 25 | Marked reduction |
Case Study: Antagonistic Effects on Platelet Aggregation
A novel application of N-Fmoc-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid involves its role as an αIIbβ3 receptor antagonist in platelet aggregation studies. This compound was shown to effectively inhibit platelet aggregation in human plasma by blocking fibrinogen binding to the αIIbβ3 receptor .
Q & A
Q. Q1. What are the standard synthetic routes for N-Fmoc-1,2,3,4-tetrahydro-isoquinoline-7-carboxylic acid (N-Fmoc-TIC-7-COOH), and how is purity ensured?
The synthesis typically involves Fmoc protection of the amino group in the tetrahydroisoquinoline scaffold. For example, N-Fmoc-7-amino-TIC is synthesized by reacting 7-amino-TIC with Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) in a Na₂CO₃/dioxane system, followed by ice-water quenching and purification . Purity is validated via HPLC (e.g., preparative HPLC for isolating intermediates) and ESI-MS (e.g., m/z 399.43 for the Fmoc-TIC derivative) .
Analytical Characterization
Q. Q2. Which spectroscopic and chromatographic methods are critical for characterizing N-Fmoc-TIC-7-COOH and its derivatives?
- NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CD₃CN) confirm regiochemistry and stereochemistry. For example, coupling constants in ¹H NMR distinguish cis/trans isomers of azobenzene derivatives .
- Mass Spectrometry : High-resolution ESI-MS or FAB-MS validates molecular weights (e.g., [M+H]⁺ for Fmoc-TIC derivatives) .
- HPLC : Reverse-phase HPLC with UV detection monitors purity, especially for photoisomerizable analogs like 7-phenylazo-TIC .
Biological Applications
Q. Q3. What biological activities have been reported for tetrahydroisoquinoline-3-carboxylic acid derivatives, and how does the Fmoc group influence these properties?
- Antiproliferative Activity : 6,7-Dimethoxy-TIC derivatives (e.g., M1 ) inhibit colorectal carcinoma in vivo at 10–25 mg/kg doses via modulation of apoptosis pathways .
- Opioid Receptor Binding : Hydroxy-TIC derivatives (e.g., 6Htc ) act as rigid tyrosine mimics, enhancing µ- and δ-opioid receptor affinity in peptide analogs .
- The Fmoc group facilitates solid-phase peptide synthesis (SPPS) while introducing hydrophobicity, which can affect membrane permeability and bioavailability .
Advanced Peptide Engineering
Q. Q4. How is N-Fmoc-TIC-7-COOH incorporated into photoresponsive peptides, and what experimental controls are required?
Photoisomerizable analogs like 7-phenylazo-TIC (PATIC) are synthesized via diazo coupling (Scheme 1-2) and integrated into peptides using SPPS . Key controls include:
- UV-Vis Spectroscopy : Monitor trans→cis isomerization (λₐᵦₛ ~360 nm).
- Circular Dichroism (CD) : Confirm conformational changes in peptides post-irradiation .
- Functional Assays : Compare biological activity (e.g., enzyme inhibition) under light/dark conditions .
Stability & Storage
Q. Q5. What are the optimal storage conditions for N-Fmoc-TIC-7-COOH to prevent degradation?
- Temperature : Store at 0–6°C in airtight containers to prevent Fmoc deprotection or hydrolysis .
- Solubility : Dissolve in DMF or DMSO for SPPS; avoid prolonged exposure to aqueous bases (>pH 9) .
Resolving Structural-Activity Contradictions
Q. Q6. How can researchers address discrepancies in structure-activity relationships (SAR) for TIC derivatives?
- Substituent Screening : Test analogs with varied substituents (e.g., 7-OH vs. 7-OCH₃) to isolate electronic/steric effects .
- Computational Modeling : MD simulations or DFT calculations predict binding modes (e.g., opioid receptor docking) .
- Pharmacokinetic Profiling : Compare metabolic stability (e.g., liver microsome assays) to rule out off-target effects .
Safety & Handling
Q. Q7. What safety protocols are recommended for handling N-Fmoc-TIC-7-COOH in the lab?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to minimize inhalation of organic solvents (e.g., dioxane) .
- Waste Disposal : Neutralize acidic/basic residues before disposal and segregate halogenated waste (e.g., HBr salts) .
Methodological Pitfalls
Q. Q8. What are common pitfalls in synthesizing Fmoc-TIC derivatives, and how can they be mitigated?
- Incomplete Fmoc Protection : Monitor reaction progress via TLC (Rf shift) or ninhydrin test .
- Azobenzene Isomerization : Use amber glassware to prevent unintended cis→trans transitions during SPPS .
- Byproduct Formation : Optimize organomagnesium reagent stoichiometry during cyclization to avoid disubstituted byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
